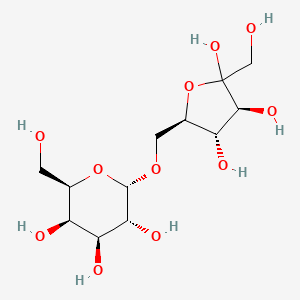
Melibiulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Melibiulose can be synthesized through the hydrolysis of raffinose, which produces melibiose and fructose . The reaction typically involves the use of invertase, an enzyme that catalyzes the hydrolysis of raffinose.
Industrial Production Methods
Industrial production of this compound often involves the use of whole-cell preparations of yeast strains, such as Saccharomyces cerevisiae, which can efficiently convert raffinose to this compound under specific conditions . The process requires maintaining the yeast cells in a resting state to optimize the production yield.
Chemical Reactions Analysis
Types of Reactions
Melibiulose undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed into its component monosaccharides, fructose, and galactose.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of enzymes such as invertase or alpha-galactosidase under mild conditions.
Glycation: Requires the presence of proteins and can occur under both aqueous and anhydrous conditions.
Major Products
Scientific Research Applications
Melibiulose has several applications in scientific research:
Mechanism of Action
Melibiulose exerts its effects through several mechanisms:
Comparison with Similar Compounds
Melibiulose is similar to other disaccharides such as melibiose, raffinose, and galactinol . it has unique properties that make it distinct:
Properties
CAS No. |
111188-56-8 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5/h4-11,13-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11+,12?/m1/s1 |
InChI Key |
PVXPPJIGRGXGCY-XIOYNQKVSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















